Product packaging for Boc-PEG4-methyl propionate(Cat. No.:)

Boc-PEG4-methyl propionate

Cat. No.: B11826517
M. Wt: 364.4 g/mol
InChI Key: ZTPUSINUVRMSKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Polyethylene (B3416737) Glycol (PEG) Chemistry and Linker Science

The core of Boc-PEG4-methyl propionate's utility lies in its polyethylene glycol (PEG) component. PEGylation, the process of attaching PEG chains to molecules, is a well-established strategy in pharmaceutical and biotechnological sciences to enhance the solubility, stability, and pharmacokinetic properties of proteins and small molecules. nih.govekb.egresearchgate.net The PEG4 spacer in this compound, consisting of four ethylene (B1197577) glycol units, imparts hydrophilicity, which can improve the aqueous solubility of the resulting conjugate, a crucial factor for biological applications. biochempeg.comprecisepeg.comsinopeg.com

In the broader context of linker science, Boc-PEG4-methyl propionate (B1217596) is classified as a heterobifunctional linker. chemscene.comscbt.comnih.gov This means it possesses two distinct reactive ends—the Boc-protected amine and the methyl propionate—allowing for the controlled and directional coupling of two different molecules. bachem.com The length and composition of the linker are critical determinants of the final molecule's efficacy, influencing factors such as the distance and orientation between the two connected moieties. precisepeg.comjenkemusa.comexplorationpub.com The defined length of the PEG4 chain provides precise spatial control, a key advantage in the rational design of complex molecular constructs. biochempeg.comjenkemusa.com

Significance in the Design of Advanced Chemical Biology Tools

The primary significance of this compound lies in its application in the synthesis of PROTACs. medchemexpress.combiochempeg.comjenkemusa.com PROTACs are revolutionary molecules designed to hijack the cell's natural protein degradation machinery to eliminate specific disease-causing proteins. precisepeg.com A PROTAC consists of two ligands connected by a linker: one ligand binds to the target protein, and the other recruits an E3 ubiquitin ligase. broadpharm.com

This compound serves as an ideal linker for constructing these chimeras. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis. scbt.comwikipedia.org It is stable under many reaction conditions but can be readily removed under acidic conditions to reveal a primary amine. wikipedia.org This allows for the sequential attachment of the two different ligands. For instance, the methyl propionate end can be hydrolyzed to a carboxylic acid and coupled to one ligand, followed by deprotection of the Boc group and attachment of the second ligand to the newly freed amine. This controlled synthesis is crucial for producing a pure, well-defined final product.

The methyl propionate group itself is a carboxylic ester. nih.govhmdb.canih.gov In the context of bioconjugation, this ester can be hydrolyzed to a carboxylic acid, which can then be activated (e.g., as an NHS ester) to react with amine groups on a target molecule, forming a stable amide bond. thermofisher.com

Overview of Research Trajectories for Multifunctional Polyether Compounds

The development and application of this compound are part of a broader trend in the exploration of multifunctional polyether compounds. Research in this area is expanding beyond linear PEG chains to include more complex architectures like branched and hyperbranched polyglycerols, which offer a high density of functional groups for drug conjugation and other modifications. mdpi.comsci-hub.se

A significant research trajectory is the development of "smart" or stimuli-responsive polyether-based materials. universci.comfrontiersin.org These materials are designed to release their payload (e.g., a drug) in response to specific biological triggers, such as changes in pH or the presence of certain enzymes. This approach promises more targeted and efficient drug delivery with fewer side effects. nih.govacs.org

Furthermore, the field is moving towards a more rational design of linkers, with a growing understanding of how linker length, rigidity, and composition affect the biological activity of the final conjugate. precisepeg.comnih.gov Computational modeling and high-throughput screening are being increasingly employed to predict the optimal linker for a given application. The continuous innovation in the synthesis and application of multifunctional polyether compounds like this compound is expected to drive significant advancements in drug discovery, diagnostics, and materials science. sinopeg.comjenkemusa.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H32O8 B11826517 Boc-PEG4-methyl propionate

Properties

Molecular Formula

C17H32O8

Molecular Weight

364.4 g/mol

IUPAC Name

methyl 3-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]propanoate

InChI

InChI=1S/C17H32O8/c1-17(2,3)25-16(19)6-8-22-10-12-24-14-13-23-11-9-21-7-5-15(18)20-4/h5-14H2,1-4H3

InChI Key

ZTPUSINUVRMSKT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCC(=O)OC

Origin of Product

United States

Synthetic Methodologies and Advanced Chemical Transformations of Boc Peg4 Methyl Propionate

Strategic Synthesis of the Boc-PEG4-methyl propionate (B1217596) Scaffold

The synthesis of Boc-PEG4-methyl propionate is a multi-step process that requires careful strategic planning to ensure high yield and purity. The assembly of its three key components—the Boc-protected amine, the PEG4 spacer, and the methyl propionate terminus—involves fundamental and advanced organic chemistry principles.

Esterification Reaction Pathways for Oligoethylene Glycol Derivatives

The formation of the ester linkage is a critical step in the synthesis of the this compound scaffold. Esterification of oligoethylene glycol (OEG) derivatives can be achieved through several established pathways. A common method involves the reaction of a PEG derivative bearing a terminal hydroxyl group with a carboxylic acid or its activated form.

For instance, Fischer esterification, reacting the PEG-alcohol with propionic acid under acidic catalysis, is a direct approach. However, to achieve higher yields and milder reaction conditions, coupling agents are frequently employed. Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are often used to activate the carboxylic acid, facilitating its reaction with the PEG-alcohol. nih.gov This method is advantageous for its efficiency and compatibility with sensitive functional groups. acs.org Another approach involves the initial conversion of the carboxylic acid to a more reactive acyl chloride or anhydride, which then readily reacts with the hydroxyl terminus of the oligoethylene glycol.

Table 1: Comparison of Esterification Methods for PEG Derivatives

Method Reagents Conditions Advantages Disadvantages
Fischer Esterification Carboxylic Acid, Alcohol, Strong Acid Catalyst Heat Simple, inexpensive reagents. Reversible, often requires removal of water, harsh conditions.
Carbodiimide (B86325) Coupling Carboxylic Acid, Alcohol, EDC, DMAP Room Temperature High yields, mild conditions, good for sensitive substrates. nih.govacs.org Reagent cost, potential for side products.
Acyl Chloride Method Acyl Chloride, Alcohol, Base Often low temperature Highly reactive, fast reaction. Acyl chlorides can be moisture-sensitive.

Implementation of the Boc Protecting Group in Multifunctional Molecule Synthesis

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly for molecules with multiple functional groups like amino acids and complex linkers. numberanalytics.comnumberanalytics.com Its primary function is to temporarily mask the nucleophilicity and reactivity of an amine group, allowing chemical transformations to be performed selectively on other parts of the molecule. fiveable.me

The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. numberanalytics.com Key advantages of the Boc group include:

Stability : It is stable to a wide range of reaction conditions, including most nucleophiles and bases, which allows for the selective deprotection of other protecting groups (e.g., Fmoc) in an orthogonal strategy. organic-chemistry.org

Ease of Cleavage : The Boc group is readily removed under mild acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), which typically does not affect other acid-labile groups to the same extent. This selective deprotection regenerates the free amine for subsequent reactions. fiveable.me

In the context of this compound, the Boc group ensures that the amine terminus remains inert during the esterification of the PEG spacer and any subsequent modifications at the methyl propionate end. This chemoselectivity is crucial for building complex molecular architectures like PROTACs, where specific sequential coupling reactions are required. numberanalytics.comchemsrc.com

Optimization of Reaction Conditions for Yield and Purity in Multi-step Syntheses

Pathway Design : Convergent synthesis, where different fragments of the molecule are prepared separately and then combined, is often preferred over a linear approach to minimize cumulative yield loss. pharmafeatures.com

Reaction Condition Control : Systematically adjusting parameters such as temperature, pressure, solvent, and catalyst concentration is crucial. arborpharmchem.com For instance, precise temperature control can minimize the formation of side products and impurities.

Catalyst Selection : The use of efficient catalysts can accelerate reaction rates and improve selectivity, leading to cleaner reaction profiles and higher yields. arborpharmchem.com

Advanced Technologies : Modern approaches like automated flow synthesis can offer superior control over reaction parameters, leading to improved efficiency, safety, and scalability compared to traditional batch processes. nih.govacs.org Machine learning algorithms are also being employed to predict optimal reaction conditions, reducing the number of experiments needed. beilstein-journals.org

For a multi-step synthesis like that of this compound, each step, from the initial protection and esterification to the final purification, must be individually optimized to ensure the final product meets the required specifications for purity and yield. nih.gov

Chemoselective Derivatization and Site-Specific Functionalization Approaches

The heterobifunctional nature of this compound allows for selective chemical modifications at either terminus, making it a highly adaptable linker for various applications.

Modifications of the Methyl Propionate Terminus for Diverse Conjugation Handles

The methyl propionate terminus serves as a latent carboxylic acid. The most common and fundamental modification is the hydrolysis of the methyl ester to the corresponding propionic acid (Boc-PEG4-propionic acid). This transformation is typically achieved under basic conditions (e.g., using lithium hydroxide (B78521) or sodium hydroxide) or acidic conditions, though basic hydrolysis is often preferred to avoid premature cleavage of the acid-labile Boc group. rsc.org

Once unmasked, the terminal carboxylic acid is a versatile functional handle for a wide array of conjugation chemistries. It can be readily coupled to:

Amines : Forming stable amide bonds, a cornerstone of bioconjugation, often facilitated by carbodiimide coupling chemistry (e.g., EDC/NHS).

Alcohols : Forming ester linkages.

Hydrazines : Forming hydrazides.

This versatility allows the linker to be attached to a wide variety of molecules, including proteins, peptides, or other small molecule ligands, by targeting their available functional groups. The acid form of the linker, such as N-Methyl-N-(t-Boc)-PEG4-acid, is a common derivative used in PROTAC synthesis. medchemexpress.com

Transformation of the Boc-Protected Amine for Bioconjugation Strategies

The Boc-protected amine represents the other key functional site of the molecule. Its transformation is a two-step process: deprotection followed by conjugation.

Deprotection : As previously mentioned, the Boc group is selectively removed under mild acidic conditions, most commonly with trifluoroacetic acid (TFA). This step must be performed carefully to avoid unwanted side reactions, and scavengers like anisole (B1667542) or thiophenol may be added to capture the reactive tert-butyl cation generated during cleavage, protecting sensitive functional groups elsewhere in the molecule. organic-chemistry.org

Bioconjugation : Once deprotected, the newly revealed primary amine is a potent nucleophile ready for a variety of bioconjugation reactions. nih.gov This allows for the site-specific attachment of the PEG linker to biomolecules or other substrates. nih.gov Common strategies include:

Acylation : Reaction with N-hydroxysuccinimide (NHS) esters to form stable amide bonds. mdpi.com

Reductive Amination : Reaction with aldehydes or ketones to form an initial imine or enamine, which is then reduced to a stable secondary amine. frontiersin.org

Isocyanate/Isothiocyanate Reaction : Reaction with isocyanates or isothiocyanates to form urea (B33335) or thiourea (B124793) linkages, respectively. frontiersin.org

These well-established reactions provide a robust toolkit for chemists to incorporate the this compound linker into more complex systems, leveraging the advantageous properties of the PEG spacer, such as increased solubility and improved pharmacokinetic profiles. axispharm.combiochempeg.com

Table 2: Common Bioconjugation Reactions for the Deprotected Amine Terminus

Reaction Type Reagent on Substrate Resulting Linkage Key Features
Amide Bond Formation Activated Ester (e.g., NHS-ester) Amide Very common, stable bond, efficient reaction. mdpi.com
Reductive Amination Aldehyde or Ketone Secondary Amine Forms a stable C-N bond, specific for carbonyls. frontiersin.org
Urea/Thiourea Formation Isocyanate/Isothiocyanate Urea/Thiourea Stable linkage, highly reactive reagents. frontiersin.org

| Sulfonamide Formation | Sulfonyl Chloride | Sulfonamide | Creates a very stable, non-hydrolyzable bond. |

Exploration of Orthogonal Protecting Group Strategies in Complex Syntheses

The strategic assembly of complex molecular architectures, such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), relies heavily on the use of bifunctional linkers. This compound serves as a quintessential example of such a linker, possessing two distinct functional groups that can be manipulated independently. This independent manipulation is made possible through an orthogonal protecting group strategy, a cornerstone of modern synthetic chemistry that allows for the sequential deprotection and reaction of specific sites within a multifunctional molecule without affecting other protected groups. peptide.comcsic.es

In the context of this compound, the two key functionalities are the amine, protected by a tert-butoxycarbonyl (Boc) group, and the carboxyl group, present as a methyl ester. The differential lability of these two groups under specific chemical conditions is the foundation of its utility in complex syntheses. The Boc group is notoriously sensitive to acid, while the methyl ester is susceptible to hydrolysis under basic conditions (saponification). This difference allows for a controlled, stepwise approach to conjugation.

The Boc group is stable to most nucleophiles and bases, making it compatible with reactions involving the ester terminus. organic-chemistry.org Conversely, the methyl ester is stable under the mild acidic conditions required to remove the Boc group. This orthogonality is crucial for synthesizing heterobifunctional molecules where two different entities are to be attached to the linker.

Table 1: Deprotection Strategies for this compound

This table outlines the orthogonal deprotection conditions for the terminal functional groups of this compound.

Protecting GroupChemical StructureTypical Cleavage ReagentResulting Functional GroupMechanism
tert-butoxycarbonyl (Boc)-NH-C(=O)O-C(CH₃)₃Trifluoroacetic acid (TFA) in Dichloromethane (DCM) peptide.comnih.govPrimary Amine (-NH₂)Acid-catalyzed cleavage generating a stable tert-butyl cation. organic-chemistry.org
Methyl Ester-C(=O)O-CH₃Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH) in a solvent mixture (e.g., THF/Water)Carboxylic Acid (-COOH)Base-catalyzed hydrolysis (saponification).

The practical application of this orthogonal strategy is evident in the sequential assembly of complex bioconjugates. A typical synthetic sequence might involve the following steps:

Selective Deprotection of the Amine : The synthesis begins with the removal of the acid-labile Boc group using a reagent like trifluoroacetic acid (TFA). nih.gov This step exposes the primary amine at one end of the PEG4 linker while leaving the methyl ester at the other end completely intact.

First Conjugation Reaction : The newly exposed amine is then reacted with the first molecule of interest (e.g., a warhead for a PROTAC or a targeting ligand). This reaction is typically an amide bond formation, achieved by coupling the amine with a carboxylic acid on the target molecule using standard peptide coupling agents.

Selective Deprotection of the Ester : With the first molecule successfully attached, the methyl ester at the opposite end of the linker is hydrolyzed. This is achieved by treatment with a base, such as lithium hydroxide, which converts the ester into a carboxylic acid. The conditions are chosen to be mild enough not to affect the newly formed amide bond or other functionalities on the conjugated molecule.

Second Conjugation Reaction : The newly revealed carboxylic acid is then activated and coupled to a second, different molecule (e.g., an E3 ligase ligand for a PROTAC), completing the synthesis of the heterobifunctional construct.

This stepwise approach, enabled by the orthogonal nature of the Boc and methyl ester groups, provides complete control over the synthetic process, preventing the formation of undesired homobifunctional products and ensuring the precise assembly of the final complex molecule.

Table 2: Comparison of Common Orthogonal Protecting Group Pairs

This table compares the Boc/Methyl Ester system with the commonly used Fmoc/tBu system in peptide and complex molecule synthesis.

Orthogonal SystemGroup 1 (Amine Protection)Cleavage Condition 1Group 2 (Carboxyl Protection)Cleavage Condition 2Primary Advantage
Boc/EsterBoc (acid-labile)Acid (e.g., TFA)Methyl Ester (base-labile)Base (e.g., LiOH)Classic, well-established strategy with distinct acid/base cleavage.
Fmoc/tBuFmoc (base-labile)Base (e.g., Piperidine)tert-butyl (tBu) Ester (acid-labile)Strong Acid (e.g., TFA) csic.esThe method of choice in modern solid-phase peptide synthesis (SPPS) due to milder cleavage conditions for the temporary Fmoc group. csic.es

Ultimately, the selection of this compound and its associated orthogonal strategy provides a robust and reliable method for the controlled, sequential construction of elaborate molecules, underscoring the critical role of protecting group chemistry in advancing fields like drug discovery and materials science. biochempeg.com

Applications in Bioconjugation Chemistry and Advanced Linker Design

Fundamental Principles of Polyethylene (B3416737) Glycol-Based Linkers in Bioconjugation

Polyethylene glycol (PEG) linkers are synthetic polymers composed of repeating ethylene (B1197577) oxide units, which impart a unique set of physicochemical properties that are highly advantageous in bioconjugation. precisepeg.com These properties, including hydrophilicity, biocompatibility, and flexibility, make PEG linkers indispensable tools for improving the therapeutic potential of biomolecules. precisepeg.com

Role of PEG Spacers in Modulating Conjugate Pharmacological Behavior

Furthermore, the flexible and dynamic nature of the PEG chain creates a hydrodynamic shield around the conjugated molecule. This "stealth" effect can protect the bioconjugate from enzymatic degradation and reduce its clearance by the renal system, thereby prolonging its circulation half-life in the bloodstream. researchgate.net The increased hydrodynamic radius conferred by the PEG linker effectively reduces the rate of glomerular filtration, leading to sustained systemic exposure of the therapeutic agent.

Strategies for Biocompatibility Enhancement via PEGylation in Biomacromolecular Systems

PEGylation, the process of covalently attaching PEG chains to a molecule, is a well-established strategy for enhancing the biocompatibility of biomacromolecular systems. The presence of a PEG linker can mask immunogenic epitopes on the surface of a protein or nanoparticle, reducing the likelihood of an adverse immune response. precisepeg.com This reduction in immunogenicity is a critical factor in the development of safe and effective protein therapeutics.

Impact of Linker Structure on the Interfacial Activity of Conjugates

The structure of the PEG linker, including its length and composition, can have a significant impact on the interfacial activity of the resulting conjugate. The flexibility of the PEG chain allows for a degree of conformational freedom, which can be crucial for maintaining the biological activity of the conjugated molecule. For instance, in an antibody-drug conjugate (ADC), the PEG linker can provide sufficient spatial separation between the antibody and the cytotoxic payload to ensure that the antibody's binding affinity for its target is not compromised.

Conversely, the linker can also be designed to be more rigid to control the spatial orientation of the conjugated moieties. The choice between a flexible and a rigid linker is a critical design parameter that is often optimized to achieve the desired biological outcome. biochempeg.commedchemexpress.com The ability to tune the linker structure allows for the fine-tuning of the conjugate's properties to suit a specific therapeutic application.

Integration into Proteolysis Targeting Chimeras (PROTACs) Research

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that co-opt the cell's natural protein degradation machinery to selectively eliminate disease-causing proteins. A typical PROTAC consists of two ligands connected by a linker: one that binds to a target protein of interest (POI) and another that recruits an E3 ubiquitin ligase. biochempeg.com The linker plays a pivotal role in the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for the subsequent ubiquitination and proteasomal degradation of the target protein. biochempeg.com

Design and Optimization of Linker Architectures for Targeted Protein Degradation

Boc-PEG4-methyl propionate (B1217596) is a valuable tool in the design and synthesis of PROTACs. broadpharm.com The "Boc" (tert-butyloxycarbonyl) group is a common protecting group for amines, which can be readily removed under acidic conditions to allow for conjugation to a ligand for the POI or the E3 ligase. The "PEG4" component indicates a chain of four ethylene glycol units, providing a flexible and hydrophilic spacer. The "methyl propionate" end can be hydrolyzed to a carboxylic acid, which can then be coupled to an amine on the other ligand, or it can be used in other coupling chemistries. nih.gov

The linker in a PROTAC is not merely a passive spacer; its composition and structure are critical for optimal degradation activity. biochempeg.comnih.gov PEG linkers, such as those derived from Boc-PEG4-methyl propionate, are frequently employed in PROTAC design due to their favorable properties. researchgate.net The hydrophilicity of the PEG chain can improve the solubility and cell permeability of the PROTAC molecule, which is often a challenge for these relatively large and complex structures. biochempeg.comresearchgate.net

The optimization of the linker architecture is a key aspect of PROTAC development and often involves a process of trial and error, where different linker lengths and compositions are synthesized and evaluated. nih.gov The goal is to identify a linker that facilitates the formation of a stable and productive ternary complex, leading to efficient ubiquitination and degradation of the target protein. nih.gov

Investigation of Linker Length and Flexibility on Ternary Complex Formation and Efficacy

The flexibility of the linker, such as that provided by the PEG4 chain in this compound, allows the PROTAC to adopt multiple conformations, which can be advantageous for accommodating the different topographies of the POI and E3 ligase surfaces. nih.gov This conformational adaptability can help to overcome potential steric clashes and facilitate the formation of a stable ternary complex. nih.gov Molecular modeling and structural biology studies are increasingly being used to guide the rational design of PROTAC linkers with optimal length and flexibility for a given target protein and E3 ligase pair.

Below is an interactive data table summarizing the impact of linker properties on PROTAC efficacy:

Linker PropertyEffect on PROTAC EfficacyRationale
Length Optimal length is crucial for ternary complex formation. researchgate.netToo short: Steric hindrance. Too long: Unproductive complex. researchgate.net
Flexibility Can be advantageous for accommodating different protein surfaces. nih.govAllows for conformational adjustments to achieve a stable ternary complex. nih.gov
Hydrophilicity Improves solubility and cell permeability. biochempeg.comresearchgate.netEnhances bioavailability and reduces non-specific binding. biochempeg.com
Composition Can influence metabolic stability and pharmacokinetic properties. biochempeg.comDifferent chemical motifs can be more or less susceptible to enzymatic degradation. biochempeg.com

Modulation of Ubiquitin-Proteasome System Engagement through Linker Design

The ubiquitin-proteasome system (UPS) is a cellular machinery responsible for protein degradation, and its hijacking by Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic strategy. PROTACs are heterobifunctional molecules that consist of a ligand for an E3 ubiquitin ligase, a ligand for a target protein, and a linker connecting them. glpbio.com The linker plays a pivotal role in the efficacy of PROTACs, influencing the formation and stability of the ternary complex between the E3 ligase, the PROTAC, and the target protein, which is a prerequisite for subsequent ubiquitination and degradation of the target protein. precisepeg.com

This compound is a valuable building block in the synthesis of PEG-based PROTAC linkers. glpbio.com The polyethylene glycol (PEG) component of the linker offers several advantages in PROTAC design. Its hydrophilic nature can enhance the aqueous solubility of the PROTAC molecule, which is often a challenge for these relatively large and complex structures. precisepeg.com Furthermore, the flexibility and length of the PEG chain can be precisely tuned to optimize the distance and orientation between the E3 ligase and the target protein, which is critical for efficient ternary complex formation and subsequent degradation.

Research has demonstrated that the composition and length of the linker are crucial for the degradation activity and target selectivity of PROTACs. Alkyl and PEG chains are the most commonly employed linkers due to their synthetic accessibility and the ease with which their lengths can be modified. The choice of linker can significantly impact the physicochemical properties of the PROTAC, such as its topological polar surface area (TPSA) and lipophilicity, which in turn affect its cell permeability and solubility. By incorporating this compound into the linker, researchers can systematically vary the linker length and study its effect on the engagement of the ubiquitin-proteasome system.

The design of the linker is not merely about connecting two ligands; it is a critical determinant of the biological activity of the PROTAC. The linker's structure influences the conformational flexibility of the PROTAC, which can affect its ability to induce a productive ternary complex. precisepeg.com For instance, a more rigid linker might pre-organize the PROTAC into a conformation that is favorable for binding, while a flexible linker might allow for more adaptability in accommodating the two proteins. The use of PEG-based linkers, synthesized from precursors like this compound, provides a means to modulate these properties and thereby fine-tune the engagement of the ubiquitin-proteasome system for targeted protein degradation. precisepeg.combiochempeg.com

Utility in Antibody-Drug Conjugates (ADCs) and Peptide Conjugates Research

Development of PEGylated Linkers for Enhanced Delivery Systems in Targeted Therapies

Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic agent, connected by a chemical linker. The linker is a critical component that influences the stability, solubility, and pharmacokinetic properties of the ADC. PEGylated linkers, which incorporate polyethylene glycol (PEG) chains, have gained significant attention for their ability to enhance the performance of ADCs.

Furthermore, PEGylation can prolong the circulation half-life of the ADC. The PEG chain creates a hydrophilic shield around the payload, which can reduce its recognition by the immune system and decrease the rate of clearance from the body. axispharm.com This extended circulation time can lead to increased accumulation of the ADC at the tumor site, thereby enhancing its therapeutic efficacy. aacrjournals.org Research has shown a clear relationship between the length of the PEG chain and the plasma clearance of ADCs, with longer PEG chains generally resulting in slower clearance. aacrjournals.org

The flexibility and biocompatibility of PEG linkers also contribute to their utility in ADC development. purepeg.com The linker must be stable in the bloodstream to prevent premature release of the cytotoxic drug, which could lead to systemic toxicity. However, upon reaching the target cell, the linker should be cleavable to release the active payload. PEG linkers can be designed with various cleavable moieties to achieve this controlled release. axispharm.com The use of defined-length PEG units, such as those derived from this compound, allows for precise control over the linker's properties, leading to more homogeneous and well-characterized ADCs.

Methodologies for Site-Selective Conjugation to Proteins and Peptides

Site-selective conjugation is a crucial aspect of creating well-defined and homogeneous bioconjugates, including ADCs and peptide conjugates. Non-specific conjugation methods can result in a heterogeneous mixture of products with varying sites and numbers of attached molecules, which can lead to inconsistent efficacy and safety profiles. nih.gov Methodologies that enable precise control over the point of attachment are therefore highly desirable.

One common strategy for site-specific PEGylation involves the genetic introduction of a unique reactive handle onto the protein or peptide. nih.gov For example, a cysteine residue can be engineered at a specific site on the protein surface. nih.gov The thiol group of the cysteine can then be selectively targeted by a PEG linker functionalized with a maleimide (B117702) group, forming a stable covalent bond. nih.govprecisepeg.com A precursor like this compound could be chemically modified to include a maleimide group for this purpose.

Another approach involves the use of unnatural amino acids (UAAs) with bioorthogonal reactive groups. youtube.com These UAAs can be incorporated into a protein at a specific position during its expression. The unique chemical reactivity of the UAA's side chain, such as an azide (B81097) or an alkyne, allows for its selective reaction with a correspondingly functionalized PEG linker via "click chemistry," such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). youtube.com This method offers high specificity and efficiency for site-selective conjugation.

The choice of conjugation chemistry and the design of the linker are interdependent. The linker must be compatible with the chosen conjugation strategy and should not interfere with the biological activity of the protein or peptide. nih.gov Heterobifunctional PEG linkers, which possess two different reactive groups at their ends, are particularly useful for these site-selective methodologies. For instance, a PEG linker with an NHS ester on one end and a maleimide on the other can connect a molecule with a primary amine to a protein's cysteine residue. The Boc-protected amine and methyl ester of this compound provide versatile handles that can be deprotected and functionalized to create such heterobifunctional linkers for site-specific conjugation.

Exploration of PEG-based Scaffolds in Peptide Synthesis and Modification

In addition to their role as linkers, PEG derivatives are also utilized as soluble supports or scaffolds in peptide synthesis. researchgate.net Both solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS) can benefit from the use of PEG-based scaffolds. google.com In LPPS, a PEG polymer is used as a soluble support to which the growing peptide chain is attached. google.com The PEG-peptide conjugate remains in solution during the coupling and deprotection steps, allowing for homogeneous reaction conditions. google.com The product can then be easily precipitated and purified by adding a solvent in which the PEG-peptide conjugate is insoluble. google.com

PEG-based resins are also employed in SPPS to improve the solvation properties of the solid support. researchgate.net The incorporation of PEG chains into polystyrene resins, for example, can enhance their swelling in a variety of solvents, including those commonly used in peptide synthesis like dimethylformamide (DMF) and acetonitrile (B52724) (ACN). researchgate.netnih.gov This improved swelling facilitates the diffusion of reagents to the growing peptide chain, which can lead to higher yields and purities of the synthesized peptides.

This compound can be envisioned as a building block for creating more complex PEG-based scaffolds for peptide modification. The Boc-protected amine can serve as an attachment point for a peptide, while the methyl propionate end can be modified to attach other molecules of interest, such as targeting ligands, imaging agents, or other peptides. The PEG4 chain provides a flexible and hydrophilic spacer, which can help to improve the solubility of the final conjugate and minimize steric hindrance between the attached moieties. peptide.com

Computational and Theoretical Investigations of Boc Peg4 Methyl Propionate and Its Conjugates

Conformational Analysis and Molecular Dynamics Simulations of PEG Linkers

The conformational flexibility of PEG linkers arises from the free rotation around the C-O bonds in the ethylene (B1197577) oxide backbone. chempep.com In an aqueous solution, a PEG chain does not exist as a single, static structure but rather as a dynamic ensemble of various conformations. MD simulations can model this behavior by calculating the forces between atoms and solving the equations of motion over time, providing a trajectory of atomic positions.

Researchers employ both all-atom and coarse-grained (CG) models to simulate PEG linkers. nih.govnih.gov All-atom simulations provide a high-resolution view of the linker and its interactions with individual water molecules, while CG models, which group atoms into larger beads, allow for simulations of larger systems over longer timescales. nih.gov These simulations reveal that PEG chains adopt a range of conformations from compact, coiled structures to more extended forms. The distribution between these states is influenced by factors such as linker length and the surrounding solvent environment. Quantum chemical calculations and MD simulations have been used to analyze the thermodynamic and kinetic properties of PEG backbone cross-linkers, revealing that they can exist in both "closed" and "open" states. oup.com

Table 1: Parameters in Molecular Dynamics Simulations of PEG Linkers
ParameterDescriptionTypical Approach/ModelReference
Force Field A set of parameters to calculate the potential energy of a system of atoms. Defines bond lengths, angles, and non-bonded interactions.CHARMM, AMBER, GROMOS (all-atom); MARTINI (coarse-grained). nih.govacs.org
Solvent Model Representation of the solvent (typically water) in the simulation box.Explicit models (e.g., TIP3P, SPC/E) that represent individual water molecules. acs.org
Simulation Time The duration of the simulation, which must be long enough to sample relevant conformational states.Ranges from nanoseconds (ns) to microseconds (µs), depending on the model and system size. acs.orgacs.org
System Size The number of atoms in the simulation, including the linker, solvent, and any interacting molecules.Varies from thousands to millions of atoms. acs.org

In many applications, such as in Proteolysis Targeting Chimeras (PROTACs), a PEG linker connects a ligand that binds to a target protein and another that recruits an E3 ligase, forming a ternary protein-linker-ligase complex. The linker's role is not merely to connect the two ends; its flexibility and interactions within the complex are critical for achieving a productive orientation that leads to target ubiquitination and degradation.

MD simulations are used to explore how PEG linkers mediate these protein-protein interactions. nih.govnih.gov The simulations show that PEG chains can interact with specific amino acid residues on the protein surface. researchgate.net These interactions are often transient and can involve non-polar residues as well as residues capable of hydrogen bonding, such as lysine (B10760008) and arginine. acs.orgresearchgate.net The simulations can quantify the local density of the PEG linker around individual amino acids and calculate preferential binding coefficients. researchgate.netresearchgate.net By modeling the dynamic behavior of the linker, these computational studies help explain how linker length and composition influence the stability and geometry of the ternary complex, which are key factors for potent biological activity. explorationpub.com

Table 2: Key Interactions Between PEG Linkers and Protein Residues from Simulations
Interacting Residue TypeNature of InteractionSignificanceReference
Non-polar (e.g., Trp, Phe) Hydrophobic interactions.PEG can accumulate around non-polar surface patches. researchgate.netacs.org
Positively Charged (e.g., Lys, Arg) Hydrogen bonding between PEG oxygens and side-chain hydrogens.Can lead to sustained, though transient, interactions that guide linker conformation. acs.org
Polar (e.g., Asn, Gln) Hydrogen bonding.Contributes to the overall interaction profile of the linker on the protein surface. nih.gov

Quantum Chemical Studies on Reaction Mechanisms and Intermediate Stabilities

Quantum chemistry calculations, such as those based on Density Functional Theory (DFT), provide detailed electronic structure information that can be used to investigate chemical reactions. For a molecule like Boc-PEG4-methyl propionate (B1217596), these methods are crucial for understanding the reactivity of its terminal functional groups: the Boc-protected amine and the methyl propionate ester.

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis. total-synthesis.com Its utility stems from its stability to a wide range of nucleophilic and basic conditions, while being easily removable under mild acidic conditions. organic-chemistry.org

Quantum chemical studies can elucidate the mechanism of this acid-catalyzed deprotection. The reaction proceeds via protonation of the carbonyl oxygen of the Boc group, followed by the cleavage of the tert-butyl-oxygen bond. This cleavage is energetically favorable because it generates a stable tert-butyl cation and carbamic acid, which readily decomposes to the free amine and carbon dioxide. Computational models can calculate the activation energies for these steps and explain the high selectivity of the deprotection reaction. The stability of the Boc group compared to other protecting groups, such as Fmoc (base-labile) and Cbz (removed by hydrogenolysis), is a key aspect of orthogonal protection strategies in complex syntheses, and this orthogonality can be rationalized through computational analysis of their respective deprotection pathways. total-synthesis.com

Table 3: Comparison of Common Amine Protecting Groups
Protecting GroupAbbreviationCleavage ConditionKey FeatureReference
tert-Butoxycarbonyl BocMild acid (e.g., TFA)Stable to bases and nucleophiles; generates gaseous byproducts. total-synthesis.comorganic-chemistry.org
Fluorenylmethyloxycarbonyl FmocBase (e.g., Piperidine)Orthogonal to acid-labile groups like Boc. total-synthesis.com
Benzyloxycarbonyl Cbz or ZCatalytic Hydrogenolysis (H2/Pd)Orthogonal to both acid- and base-labile groups. total-synthesis.com

The methyl propionate terminus of the molecule is a site for further chemical modification, typically through hydrolysis to the corresponding carboxylic acid or direct aminolysis to form an amide bond. Computational chemistry provides a framework for understanding the mechanisms of these fundamental organic reactions. researchgate.netdalalinstitute.com

Theoretical studies of ester hydrolysis (both acid- and base-catalyzed) and amide bond formation often focus on identifying the transition states and intermediates along the reaction pathway. dalalinstitute.comacs.org For aminolysis, quantum chemical calculations have investigated both stepwise mechanisms, which proceed through a tetrahedral intermediate, and concerted mechanisms, where the C-N bond formation and C-O bond cleavage occur simultaneously. researchgate.net These studies can determine the activation energy barriers for each pathway, revealing which is more favorable under specific conditions (e.g., in the gas phase or in different solvents). nih.gov This knowledge is vital for optimizing reaction conditions to efficiently conjugate the linker to a protein or another molecule.

Table 4: Computational Findings on Ester Aminolysis Mechanisms
MechanismDescriptionKey Computational InsightReference
Stepwise Formation of a tetrahedral intermediate followed by the departure of the leaving group.Calculations can determine the stability of the tetrahedral intermediate and the energy barriers for its formation and collapse. researchgate.net
Concerted Simultaneous bond formation (C-N) and bond breaking (C-O) through a single transition state.The transition state structure and its associated activation energy can be calculated to assess the feasibility of this pathway. researchgate.net

Structure-Guided Design Approaches for Chemical Biology Tools

The insights gained from conformational analysis, MD simulations, and quantum chemical studies are integrated into structure-guided design strategies for creating advanced chemical biology tools. Linkers like Boc-PEG4-methyl propionate are fundamental building blocks for more complex molecules such as PROTACs, antibody-drug conjugates (ADCs), and molecular probes. broadpharm.combiochempeg.com

Computational modeling plays a critical role in optimizing the linker component of these tools. For instance, in PROTAC design, the length of the PEG linker is a crucial parameter. explorationpub.com If the linker is too short, steric clashes may prevent the formation of a stable ternary complex. If it is too long, the increased conformational freedom can lead to an entropic penalty for binding, reducing efficacy. biochempeg.com MD simulations can be used to sample the accessible conformations of the linked complex and predict the optimal linker length for effective protein degradation. explorationpub.com Similarly, quantum chemical calculations guide the choice of reactive groups and protecting group strategies to ensure efficient and selective synthesis of the final conjugate. By combining these computational approaches, researchers can move beyond trial-and-error methods and rationally design linker-based molecules with enhanced potency, selectivity, and drug-like properties. acs.org

Table 5: Key Design Considerations for PEG Linkers in Chemical Biology
Design ParameterComputational ToolObjectiveReference
Linker Length Molecular Dynamics (MD) SimulationsOptimize distance between connected moieties to enable productive binding and minimize steric clashes. explorationpub.combiochempeg.com
Flexibility/Rigidity MD Simulations, Conformational AnalysisBalance conformational freedom with the entropic cost of binding; rigid elements can pre-organize the molecule. biochempeg.com
Solubility MD Simulations, Solvation Free Energy CalculationsEnsure sufficient aqueous solubility for biological applications. biochempeg.com
Synthetic Accessibility Quantum ChemistryDesign linkers with compatible and selective reactive handles for efficient synthesis. acs.org

In Silico Screening and Optimization of Linker Candidates

The process of selecting an appropriate linker is a critical step in the development of targeted therapies like PROTACs. precisepeg.com The linker's length, composition, flexibility, and attachment points are pivotal in the formation and stability of the ternary complex (comprising the target protein, PROTAC, and E3 ligase), which ultimately dictates the efficiency of protein degradation. precisepeg.comaxispharm.com In silico screening provides a high-throughput method to evaluate a virtual library of linker candidates, including short PEG chains like the one derived from this compound, to identify those with the most promising properties.

Computational screening protocols typically assess a range of parameters. Key among these is the linker's ability to span the distance between the protein of interest (POI) and the E3 ligase without inducing steric clashes. nih.gov Molecular modeling can predict the range of accessible conformations for a given linker, ensuring that it can adopt a productive orientation for ternary complex formation. For a flexible linker like a PEG4 chain, this involves understanding its conformational landscape.

Furthermore, in silico methods can evaluate the physicochemical properties of the linker, such as hydrophilicity and polar surface area, which are crucial for cell permeability and solubility. The ethylene glycol units in this compound, for instance, are known to enhance hydrophilicity, a desirable trait for improving the solubility of often hydrophobic PROTAC molecules. biochempeg.com

Table 1: Representative Data from an In Silico Screening of Short PEG Linkers for PROTACs

Linker CandidateNumber of PEG UnitsPredicted End-to-End Distance (Å)Calculated LogPPredicted Steric Hindrance Score
Boc-PEG2-propionate25.8 - 8.50.851.2
Boc-PEG3-propionate37.2 - 11.00.501.5
Boc-PEG4-propionate 4 8.5 - 13.5 0.15 1.8
Boc-PEG5-propionate59.8 - 16.0-0.202.1
Boc-PEG6-propionate611.1 - 18.5-0.552.5

Note: The data in this table is illustrative and based on general principles of computational chemistry applied to PEG linkers. The values are representative of what might be found in a computational screening study.

The optimization of linker candidates through computational approaches can also involve modifying the linker structure to enhance specific interactions. For example, molecular dynamics simulations have been used to identify favorable contacts between a PEG linker and the VHL E3 ligase, which contribute to the stability of the ternary complex. nih.gov By systematically altering the linker in a computational model, researchers can fine-tune its properties to achieve optimal performance.

Predictive Modeling of Bioconjugation Efficiency and Specificity

Beyond the selection of the linker itself, computational models can predict the efficiency and specificity of the bioconjugation process. These models can help to identify the most likely sites of conjugation on a protein and estimate the reaction rates, thereby guiding the experimental conditions for the synthesis of the bioconjugate.

Predictive models for bioconjugation often take into account several factors, including the accessibility of reactive residues on the protein surface, the local electrostatic environment, and the reactivity of the functional groups on both the protein and the linker. For linkers like this compound, which, after deprotection of the Boc group and activation of the propionate, can react with amine groups on proteins (such as the side chain of lysine), these models can be particularly useful.

Molecular dynamics (MD) simulations are a powerful tool in this context. By simulating the protein and the linker in a solvent environment, MD can provide insights into the conformational dynamics of both molecules and identify which reactive sites are most likely to come into proximity for a reaction to occur. nih.govmdpi.com These simulations can reveal how the flexibility of the PEG4 chain in this compound allows it to explore the protein surface and access potential conjugation sites that might be sterically hindered for more rigid linkers.

Quantitative Structure-Activity Relationship (QSAR) models can also be developed to predict bioconjugation efficiency. These models establish a mathematical relationship between the structural or physicochemical properties of a series of linkers and their observed conjugation efficiency. While specific QSAR models for this compound are not widely reported, the principles can be applied to a series of PEG-based linkers of varying lengths.

Table 2: Illustrative Predictive Model of Bioconjugation Efficiency for Amine-Reactive PEG Linkers

LinkerPEG Length (n)Solvent Accessible Surface Area (Ų) of Reactive GroupLocal Electrostatic Potential (kcal/mol)Predicted Relative Conjugation Rate
PEG2235.2-15.80.85
PEG3338.1-14.50.92
PEG4 4 40.5 -13.9 1.00
PEG5542.3-13.51.05
PEG6643.8-13.21.08

Note: This table presents hypothetical data based on computational modeling principles to illustrate the factors influencing predicted bioconjugation efficiency. The values are normalized to the PEG4 linker for comparison.

These predictive models are instrumental in streamlining the development of bioconjugates. By providing a theoretical framework for understanding how a linker like this compound will behave both in the conjugation reaction and in its final biological context, these computational tools help to reduce the amount of trial-and-error in the laboratory, ultimately accelerating the discovery of new and more effective therapies.

Advanced Analytical Methodologies for Characterization in Research

Spectroscopic Techniques for Structural Elucidation of Boc-PEG4-methyl propionate (B1217596) and its Derivatives

Spectroscopy is a cornerstone in the chemical analysis of molecular structures. For a PEGylated compound like Boc-PEG4-methyl propionate, techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are indispensable for confirming its covalent structure and identifying key functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical tools for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR are utilized to confirm the identity and assess the purity of this compound by providing detailed information about the chemical environment of each hydrogen and carbon atom.

¹H NMR Analysis: The proton NMR spectrum provides a distinct signature for the molecule. The tert-butoxycarbonyl (Boc) protecting group typically exhibits a sharp singlet for its nine equivalent protons around 1.4 ppm. researchgate.net The repeating ethylene (B1197577) glycol units of the PEG4 chain generate a complex multiplet or a prominent singlet around 3.6 ppm. rsc.org The methylene (B1212753) protons adjacent to the ester and carbamate (B1207046) functionalities are deshielded and appear further downfield. For instance, the -CH₂- group next to the ester oxygen is expected to resonate around 4.2 ppm. nih.gov The terminal methyl group of the propionate ester would appear as a singlet at approximately 3.7 ppm. By integrating these signals, the ratio of protons in different parts of the molecule can be confirmed, verifying the structure.

¹³C NMR Analysis: The ¹³C NMR spectrum complements the ¹H NMR data by identifying each unique carbon environment. The carbonyl carbons of the ester and carbamate groups are the most deshielded, appearing in the 160-185 ppm region. chemguide.co.uk The quaternary carbon and the methyl carbons of the Boc group typically show signals around 80 ppm and 28 ppm, respectively. openstax.org The carbons within the PEG chain produce a characteristic peak around 70 ppm. libretexts.org

The following table summarizes the expected chemical shifts for this compound based on data from analogous structures.

Assignment Functional Group Expected ¹H NMR Chemical Shift (δ, ppm) Expected ¹³C NMR Chemical Shift (δ, ppm)
ABoc (-C(CH₃)₃)~ 1.4 (singlet, 9H)~ 28 (3C)
BBoc (-C (CH₃)₃)-~ 80 (1C)
CBoc (-NH-C =O)-~ 156 (1C)
DPEG Chain (-O-CH₂-CH₂-O-)~ 3.6 (multiplet)~ 70 (multiple C)
EPropionate (-CH₂ -COO-)~ 2.6 (triplet)~ 35 (1C)
FPropionate (-CH₂-C OO-)-~ 172 (1C)
GMethyl Ester (-O-CH₃)~ 3.7 (singlet, 3H)~ 52 (1C)

This interactive table presents predicted data based on typical chemical shifts for the respective functional groups.

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The FTIR spectrum of this compound is characterized by several key absorption bands that confirm its structure.

The most prominent peaks include two distinct carbonyl (C=O) stretching vibrations: one for the carbamate of the Boc group (around 1700 cm⁻¹) and another for the methyl ester (around 1740 cm⁻¹). spectroscopyonline.com A very strong and broad absorption band is typically observed in the 1100 cm⁻¹ region, which is characteristic of the C-O-C (ether) stretching of the polyethylene (B3416737) glycol backbone. nih.govresearchgate.net The presence of the N-H bond in the carbamate group gives rise to a stretching vibration around 3350 cm⁻¹.

Wavenumber (cm⁻¹) Vibration Type Functional Group
~ 3350N-H StretchCarbamate (Boc)
~ 2930, 2870C-H StretchAliphatic (PEG, Boc, Propionate)
~ 1740C=O StretchEster
~ 1700C=O StretchCarbamate (Boc)
~ 1100C-O-C StretchEther (PEG Backbone)

This interactive table summarizes the characteristic FTIR absorption bands for this compound.

Chromatographic Separations for PEGylated Species Analysis

Chromatographic techniques are essential for determining the purity of this compound and for analyzing its subsequent reaction products, such as PEGylated peptides or proteins.

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of synthetic compounds like this compound. Due to the polar nature of the PEG chain, reversed-phase HPLC (RP-HPLC) is typically employed.

A common setup involves a C18 stationary phase column with a gradient elution system using water and a more nonpolar organic solvent, such as acetonitrile (B52724), as the mobile phase. An acid additive like trifluoroacetic acid (TFA) is often included to improve peak shape. researchgate.net Since the molecule lacks a strong UV chromophore, detection can be challenging. While low wavelength UV detection (e.g., 214 nm) is possible, more universal detectors like Charged Aerosol Detectors (CAD), Evaporative Light Scattering Detectors (ELSD), or mass spectrometers (LC-MS) provide higher sensitivity and are often preferred for quantifying PEGylated compounds. thermofisher.comsielc.com

Parameter Typical Condition
Column Reversed-Phase C18 (e.g., 4.6 x 150 mm, 3.5 µm)
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile + 0.1% Trifluoroacetic Acid (TFA)
Gradient 5% to 95% B over 20-30 minutes
Flow Rate 1.0 mL/min
Detection Charged Aerosol Detector (CAD), ELSD, or Mass Spectrometry

This interactive table outlines a typical RP-HPLC method for purity analysis.

Gel Filtration Chromatography (GFC), also known as Size-Exclusion Chromatography (SEC), separates molecules based on their hydrodynamic radius (size). This technique is not typically used for the direct analysis of small molecules like this compound itself. Instead, its primary application is in the purification of macromolecules, such as proteins or peptides, after they have been conjugated with the PEG linker.

Following a PEGylation reaction, GFC is highly effective at separating the larger, high-molecular-weight PEGylated protein from the smaller, unreacted this compound linker and other reaction byproducts. This ensures that the final purified conjugate is free from residual starting materials.

Mass Spectrometric Approaches for Molecular Mass and Purity Assessment

Mass Spectrometry (MS) is a critical analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the precise determination of a molecule's molecular weight and the confirmation of its elemental composition. For this compound (Molecular Formula: C₁₇H₃₂O₈, Molecular Weight: 364.44 g/mol ), soft ionization techniques like Electrospray Ionization (ESI) are commonly used. pharmaffiliates.com

The resulting mass spectrum will show a prominent peak for the molecular ion, typically as an adduct with a proton ([M+H]⁺), sodium ([M+Na]⁺), or potassium ([M+K]⁺). High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy. Tandem MS (MS/MS) experiments can be performed to induce fragmentation of the molecular ion. wikipedia.org The fragmentation pattern provides further structural confirmation. Characteristic fragment ions for this compound include the loss of isobutylene (B52900) (-56 Da) or the entire Boc group (-100 Da) from the carbamate moiety and sequential losses of ethylene glycol units (-44 Da) from the PEG chain. doaj.orgnih.gov

Ion Formula Expected m/z Description
[M+H]⁺[C₁₇H₃₃O₈]⁺365.22Protonated Molecular Ion
[M+Na]⁺[C₁₇H₃₂O₈Na]⁺387.20Sodium Adduct
[M+K]⁺[C₁₇H₃₂O₈K]⁺403.17Potassium Adduct
[M-C₄H₈+H]⁺[C₁₃H₂₅O₈]⁺309.15Fragment (Loss of isobutylene)
[M-Boc+H]⁺[C₁₂H₂₄O₆]⁺265.16Fragment (Loss of Boc group)

This interactive table details the expected m/z values for common ions of this compound in ESI-MS.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight Determination

Electrospray Ionization Mass Spectrometry (ESI-MS) is a cornerstone analytical technique for determining the molecular weight of polar, thermally labile molecules like this compound. ESI is considered a "soft" ionization method that transfers molecules from solution into the gas phase as intact, charged ions with minimal fragmentation. nih.govnih.gov This process typically involves the formation of protonated molecules ([M+H]⁺) or adducts with cations present in the solvent, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺).

The high-resolution capabilities of modern mass spectrometers allow for the accurate mass measurement of these ions, which in turn provides a precise determination of the molecule's monoisotopic mass. For this compound (Molecular Formula: C₁₇H₃₂O₈), the expected mass-to-charge (m/z) ratios for common adducts can be calculated, allowing for unambiguous confirmation of its molecular weight. glpbio.com

Table 1: Predicted ESI-MS Adducts of this compound This interactive table details the theoretical monoisotopic mass and the expected m/z values for common adducts of this compound.

Ion Species Formula Theoretical m/z
[M+H]⁺ C₁₇H₃₃O₈⁺ 365.2124
[M+Na]⁺ C₁₇H₃₂NaO₈⁺ 387.1944
[M+K]⁺ C₁₇H₃₂KO₈⁺ 403.1683
[M+NH₄]⁺ C₁₇H₃₆NO₈⁺ 382.2389

Theoretical m/z values are calculated based on the monoisotopic mass of the compound (364.2019 u).

The detection of one or more of these ionic species at their predicted high-resolution m/z values provides strong evidence for the successful synthesis and identity of the target compound.

Advanced Mass Spectrometry Techniques for Complex Mixture Deconvolution

In research settings, this compound is often part of complex mixtures, such as during its synthesis, in purification fractions, or within a reaction mixture for PROTAC assembly. Advanced mass spectrometry techniques are indispensable for identifying and characterizing the compound in such complex chemical environments. chromatographyonline.com

High-Resolution Mass Spectrometry (HRMS): Techniques like Fourier-Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS) and Orbitrap MS provide ultra-high resolution and mass accuracy. chromatographyonline.commdpi.com This capability allows researchers to determine the elemental composition of an ion from its exact mass. mdpi.com In a complex mixture, HRMS can distinguish this compound from impurities or side-products that may have the same nominal mass but differ in elemental formula.

Tandem Mass Spectrometry (MS/MS): Tandem MS, often performed on instruments like Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF) mass spectrometers, provides structural information through controlled fragmentation of a selected precursor ion. chromatographyonline.comresearchgate.net The precursor ion corresponding to this compound (e.g., m/z 365.21) can be isolated and then fragmented by collision-induced dissociation (CID). The resulting fragment ions are characteristic of the molecule's structure. For instance, MS/MS analysis of this compound would be expected to show:

A characteristic loss of the Boc group or components thereof (e.g., loss of isobutylene, 56 Da). nih.gov

Fragmentation patterns indicative of the polyethylene glycol (PEG) backbone, typically showing sequential losses of ethylene glycol units (44 Da).

Fragments corresponding to the methyl propionate terminus.

This fragmentation pattern serves as a structural fingerprint, confirming the identity of the compound and allowing it to be specifically detected and quantified even when other components are present. researchgate.net These advanced MS methods are crucial for reaction monitoring, quality control, and the structural confirmation of more complex molecules derived from this compound.

Table 2: Application of Advanced MS Techniques for this compound Analysis This interactive table summarizes the primary uses of different advanced mass spectrometry techniques in the characterization of this compound within complex research samples.

Technique Primary Application Information Gained
High-Resolution MS (FT-ICR, Orbitrap) Identity Confirmation Provides highly accurate mass measurement to determine elemental composition (C₁₇H₃₂O₈). mdpi.com
Tandem MS (MS/MS) Structural Elucidation Generates specific fragment ions to confirm the presence of the Boc group, PEG linker, and methyl ester terminus. researchgate.net

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Mixture Analysis & Purity | Separates the compound from impurities before MS analysis, allowing for purity assessment and identification of reaction byproducts. |

Future Research Directions and Emerging Applications in Chemical Science

Exploration of Novel Bioconjugation Chemistries Utilizing PEG4 Scaffolds

The tetra-ethylene glycol (PEG4) backbone of Boc-PEG4-methyl propionate (B1217596) offers a flexible and hydrophilic spacer, making it an ideal candidate for novel bioconjugation strategies. Researchers are actively exploring its potential to create more efficient and specific biomolecular linkages.

Development of Click Chemistry Compatible PEG4 Linkers

The integration of "click chemistry" principles with PEG4 linkers represents a significant advancement in bioconjugation. nih.gov These reactions are characterized by their high efficiency, selectivity, and biocompatibility, making them ideal for use in complex biological systems. nih.gov The development of heterobifunctional PEG bioorthogonal linkers, which can incorporate functionalities like azides for click reactions, is expanding the toolkit for chemical biologists. biochempeg.com

Researchers are designing and synthesizing various PEG4 linkers equipped with functional groups amenable to click chemistry, such as azides and alkynes. conju-probe.commedchemexpress.com For instance, Azido-PEG4-C2-acid is a non-cleavable PEG linker used in the synthesis of antibody-drug conjugates (ADCs) and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC). medchemexpress.com These click-compatible linkers facilitate the precise and stable attachment of biomolecules, such as peptides and proteins. nih.gov

Integration into Bioorthogonal Reaction Systems for In Vitro and In Vivo Applications

Bioorthogonal reactions, which occur in living systems without interfering with native biochemical processes, are a cornerstone of modern chemical biology. nih.govresearchgate.net PEG4 linkers are being increasingly integrated into these systems for both in vitro and in vivo applications. nih.govresearchgate.net The use of copper-free click chemistry, which circumvents the cytotoxicity associated with copper catalysts, is particularly promising for live-cell and in vivo studies. biochempeg.comaxispharm.com

The inverse-electron-demand Diels-Alder (IEDDA) reaction, known for its rapid kinetics, is a prime example of a bioorthogonal reaction where PEGylated linkers can be employed for in vivo applications. nih.govreading.ac.uk These systems are being explored for a range of applications, including the labeling and tracking of biomolecules, targeted drug delivery, and the in situ assembly of therapeutic agents. nih.govnih.gov The hydrophilic nature of the PEG4 spacer can enhance the solubility and pharmacokinetic properties of the resulting bioconjugates. broadpharm.combroadpharm.com

Development of Advanced Functional Materials from PEG-based Building Blocks

The unique properties of polyethylene (B3416737) glycol, such as its biocompatibility and hydrophilicity, make it an excellent building block for the creation of advanced functional materials.

Engineering of Polymeric Architectures for Controlled Release Systems

PEGylated polymers are at the forefront of research into controlled drug release systems. nih.gov By engineering the architecture of these polymers, scientists can create nanoparticles and hydrogels that encapsulate therapeutic agents and release them in a controlled manner. mdpi.comnih.gov The PEG chains on the surface of these materials can create a "stealth effect," helping them to evade the immune system and prolonging their circulation time in the body. mdpi.comacs.org

The ratio of hydrophilic PEG blocks to hydrophobic polymer blocks can be adjusted to control the stability and drug-loading capacity of the resulting nanoparticles. mdpi.com Furthermore, stimuli-responsive linkers can be incorporated into the PEG-copolymer structure to trigger drug release in response to specific environmental cues, such as changes in pH. mdpi.com

Creation of Responsive Materials Incorporating PEGylated Moieties

The development of "smart" or responsive materials that change their properties in response to external stimuli is a rapidly growing field. PEGylated moieties are being incorporated into these materials to impart biocompatibility and to create systems that respond to biological signals. mdpi.com For example, pH-responsive materials have been developed that utilize the cleavage of pH-labile bonds to trigger the release of a payload in acidic environments, such as those found in tumors or within cellular endosomes. mdpi.comnih.gov

These responsive materials have significant potential in targeted drug delivery, diagnostics, and tissue engineering. mdpi.comnih.gov The ability to tune the physicochemical properties of these materials by altering the PEG component allows for the rational design of materials with specific functionalities. mdpi.com

Interdisciplinary Research in Chemical Biology and Therapeutic Design

The versatility of Boc-PEG4-methyl propionate and related PEG4 linkers places them at the intersection of chemistry, biology, and medicine. news-medical.netunimi.it In chemical biology, these linkers are instrumental in the synthesis of proteolysis-targeting chimeras (PROTACs), which are novel therapeutic agents that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins. glpbio.com The linker in a PROTAC, for which PEG4 is a common choice, plays a critical role in bridging the target protein and an E3 ligase, and its length and composition can significantly impact the efficacy of the degrader. unimi.it

The ongoing research in this area is highly interdisciplinary, requiring expertise in synthetic organic chemistry, biochemistry, and cell biology to design and evaluate new therapeutic strategies. news-medical.net The development of novel linkers and bioconjugation techniques will continue to drive innovation in therapeutic design, with the potential to address a wide range of diseases.

Interactive Data Table: Properties of this compound

PropertyValue
CAS Number2100306-74-7
Molecular FormulaC17H32O8
Molecular Weight364.43 g/mol
AppearanceNot Available
Storage Temperature2-8°C or -20°C

Synergistic Design of Multi-functional Linkers for Enhanced Biological Specificity

The traditional view of linkers in PROTACs as passive spacers is being replaced by the understanding that they can actively contribute to the efficacy and specificity of the degrader molecule. Future research is increasingly focused on the development of "multi-functional" or "smart" linkers that can perform synergistic roles beyond simple conjugation. The unique structural components of this compound make it an attractive scaffold for the synthesis of such advanced linkers.

The Boc (tert-butoxycarbonyl) protecting group allows for orthogonal chemical strategies, enabling the stepwise and controlled addition of different functional moieties to the linker backbone. This is critical for creating multi-functional linkers designed to enhance biological specificity. For instance, researchers can selectively deprotect the amine and introduce moieties that improve cell permeability, target specific tissues, or even respond to the tumor microenvironment.

Furthermore, the PEG4 spacer provides hydrophilicity, which can improve the solubility and pharmacokinetic properties of the final degrader molecule. The length and flexibility of the PEG chain are also crucial for optimizing the formation of a stable ternary complex between the target protein, the degrader, and the E3 ligase. By serving as a foundational element, this compound can be elaborated into more complex, branched structures. These "multi-arm" linkers could potentially bind to additional cellular proteins or receptors, leading to enhanced target engagement or tissue-specific delivery. For example, one arm of a branched linker derived from this compound could be attached to a ligand for a tumor-specific cell surface receptor, thereby concentrating the degrader at the site of action and improving its therapeutic index.

Table 1: Potential Applications of this compound in Multi-functional Linker Design

Feature of this compoundApplication in Multi-functional Linker DesignPotential for Enhanced Biological Specificity
Boc-protected amineAllows for controlled, stepwise synthesis of complex linkers.Enables the precise introduction of targeting moieties or solubility enhancers.
PEG4 spacerProvides optimal length, flexibility, and hydrophilicity.Facilitates the formation of a stable ternary complex and improves pharmacokinetics.
Methyl propionate groupCan be hydrolyzed to a carboxylic acid for further conjugation.Serves as a versatile handle for attaching various functional groups.
Overall StructureCan be used as a building block for branched or multi-arm linkers.Allows for the creation of degraders with tissue-specific targeting capabilities.

Application in Novel Targeted Degradation Modalities Beyond PROTACs

The success of PROTACs in hijacking the ubiquitin-proteasome system has inspired the development of other targeted degradation strategies that utilize different cellular clearance pathways. These emerging modalities, such as Lysosome-Targeting Chimeras (LYTACs) and Autophagy-Targeting Chimeras (AUTOTACs or ATTECs), aim to degrade extracellular proteins, protein aggregates, or even entire organelles. The synthetic flexibility of this compound makes it a valuable tool for the construction of these novel degrader molecules.

LYTACs are heterobifunctional molecules that link a target-binding moiety (often an antibody or a small molecule) to a ligand that binds to a cell-surface receptor, such as the cation-independent mannose-6-phosphate (B13060355) receptor (CI-M6PR), which mediates trafficking to the lysosome. The linker in a LYTAC must be sufficiently long and flexible to bridge the target protein and the lysosome-shuttling receptor. The PEG4 spacer of this compound can provide the necessary length and hydrophilicity for such applications. Following the hydrolysis of its methyl ester to a carboxylic acid and deprotection of the Boc group, the resulting amine and acid termini can be used to conjugate the two distinct ligand systems required for LYTAC assembly.

Similarly, AUTOTACs and ATTECs are designed to harness the autophagy-lysosomal pathway for the degradation of cytosolic targets, including protein aggregates and damaged organelles. These molecules typically consist of a target-binding ligand and an autophagy-targeting moiety, such as a ligand for the LC3 protein on autophagosomes. The linker requirements for these modalities are also well-served by the properties of this compound. Its defined length and flexibility can facilitate the recruitment of the target to the autophagosome, leading to its engulfment and subsequent degradation. The ability to use this compound in a modular fashion is critical for systematically optimizing the linker length and composition to achieve efficient autophagic degradation.

Table 2: Potential Role of this compound in Next-Generation Degrader Modalities

Degrader ModalityMechanism of ActionPotential Role of this compound
LYTACs (Lysosome-Targeting Chimeras)Recruits extracellular proteins to the lysosome for degradation via cell-surface receptors.Serves as a flexible, hydrophilic linker to bridge the target-binding and lysosome-targeting ligands.
AUTOTACs/ATTECs (Autophagy-Targeting Chimeras)Recruits intracellular proteins or organelles to the autophagosome for degradation.Provides the necessary spatial separation and flexibility for efficient target sequestration by the autophagy machinery.

Q & A

Q. How to mitigate batch variability in this compound synthesis for reproducible in vivo studies?

  • Methodological Answer : Implement quality-by-design (QbD) principles: define critical process parameters (CPPs) like reaction temperature (±2°C) and stirring speed. Use DOE (Design of Experiments) to identify optimal ranges. Archive raw NMR/HPLC data for third-party audits .

Frameworks for Rigorous Inquiry

  • Apply the PICOT framework to structure hypotheses:
    • P opulation: this compound derivatives.
    • I ntervention: Modified conjugation protocols.
    • C omparison: Alternative PEG linkers (e.g., PEG2, PEG6).
    • O utcome: Improved bioconjugation efficiency.
    • T imeframe: Reaction completion within 6 hours.
  • Evaluate feasibility using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize studies on scalable synthesis or low-toxicity profiles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.